![molecular formula C20H24N6O4 B10794334 N-[4-[2-(1,3-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)ethoxy]phenyl]acetamide](/img/structure/B10794334.png)
N-[4-[2-(1,3-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)ethoxy]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[1,2-a]purin-9(6H)-yl)ethoxy)phenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring fused to a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[1,2-a]purin-9(6H)-yl)ethoxy)phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine and purine intermediates, followed by their coupling through an ethoxy linker. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve safety. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[1,2-a]purin-9(6H)-yl)ethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(4-(2-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[1,2-a]purin-9(6H)-yl)ethoxy)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of N-(4-(2-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[1,2-a]purin-9(6H)-yl)ethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Methyl 2-({N2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-pteridinyl)carbonyl]-L-glutaminyl}amino)benzoate
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Uniqueness
N-(4-(2-(1,3-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[1,2-a]purin-9(6H)-yl)ethoxy)phenyl)acetamide is unique due to its fused ring structure and the presence of multiple functional groups. This structural complexity allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H24N6O4 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[4-[2-(1,3-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N6O4/c1-13(27)21-14-5-7-15(8-6-14)30-12-11-25-9-4-10-26-16-17(22-19(25)26)23(2)20(29)24(3)18(16)28/h5-8H,4,9-12H2,1-3H3,(H,21,27) |
InChI Key |
YJFVQWXUBPEJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCN2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


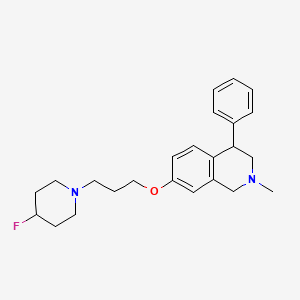
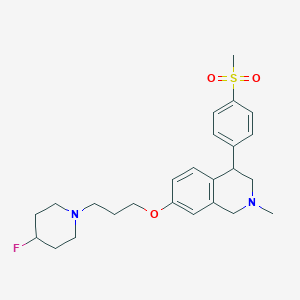
![N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]oxazol-2-amine](/img/structure/B10794257.png)
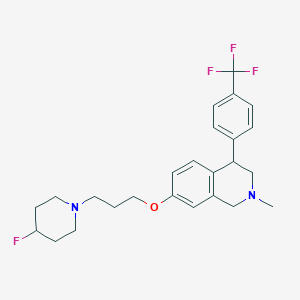
![6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794271.png)
![6-(2-(2-ethylbutyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794272.png)
![6-(2-butyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794274.png)
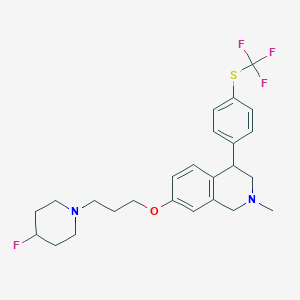
![6-(3-benzyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)nicotinamide](/img/structure/B10794292.png)

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B10794319.png)
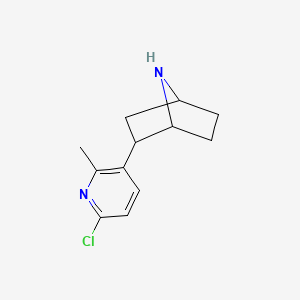
![6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide](/img/structure/B10794329.png)
![9-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B10794337.png)
